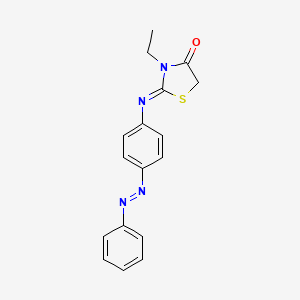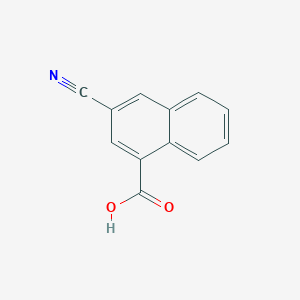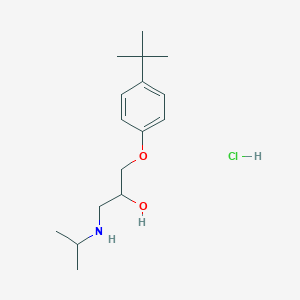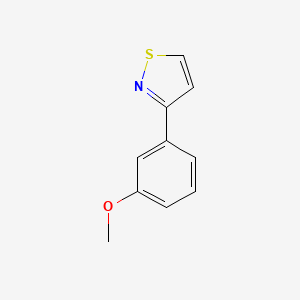![molecular formula C11H18ClNO2 B2706780 2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide CAS No. 2411243-60-0](/img/structure/B2706780.png)
2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 3,6-dihydro-2H-pyran moiety, which refers to a class of organic compounds that are heterocyclic with a formula of C5H8O . Dihydropyran is used in organic chemistry as a protecting group for various reactive functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dihydropyran compounds are generally synthesized through reactions involving alcohols . For instance, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the 3,6-dihydro-2H-pyran ring and the acetamide group. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been used as a catalyst for the synthesis of 4H-pyran derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3,4-Dihydro-2H-pyran is a colorless liquid with a melting point of -70°C and a boiling point of 86-87°C .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-11(2,8-13-10(14)7-12)9-3-5-15-6-4-9/h3H,4-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPXPZBLRHCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2706702.png)
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)

![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)

![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)

